1-(4-Chloro-3-methylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ZERENEX ZXG000507 is a novel chemical compound developed by Zerenex Molecular Ltd. This compound is part of their extensive collection of unique research chemicals designed for various scientific applications. ZERENEX ZXG000507 is known for its multifunctional properties and is utilized in diverse fields such as pharmaceuticals, biotechnology, and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ZERENEX ZXG000507 involves a series of complex organic reactions. The specific synthetic routes and reaction conditions are proprietary to Zerenex Molecular Ltd. the company is known for its expertise in molecule design and proprietary process chemistry technologies . They offer custom synthesis and contract research services, which include the preparation of novel organic compounds and optimization of existing synthetic methods .
Industrial Production Methods
Industrial production of ZERENEX ZXG000507 is carried out under stringent conditions to ensure high purity and quality. Zerenex Molecular Ltd. employs advanced process chemistry technologies to scale up the production of this compound, making it available in multi-gram quantities suitable for high-throughput and combinatorial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
ZERENEX ZXG000507 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of ZERENEX ZXG000507 include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) for substitution reactions . The reaction conditions vary depending on the desired transformation and may include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from the reactions of ZERENEX ZXG000507 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
ZERENEX ZXG000507 has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of ZERENEX ZXG000507 involves its interaction with specific molecular targets and pathways. The compound may act by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways . The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to ZERENEX ZXG000507 include:
Uniqueness
ZERENEX ZXG000507 is unique due to its multifunctional properties and its ability to undergo various chemical reactions. Its versatility makes it a valuable tool in scientific research and industrial applications. Additionally, the proprietary synthesis and production methods employed by Zerenex Molecular Ltd. ensure high purity and quality, further distinguishing it from similar compounds .
Eigenschaften
Molekularformel |
C16H24ClNO3 |
---|---|
Molekulargewicht |
313.82 g/mol |
IUPAC-Name |
1-(4-chloro-3-methylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol |
InChI |
InChI=1S/C16H24ClNO3/c1-11-6-15(4-5-16(11)17)20-10-14(19)9-18-7-12(2)21-13(3)8-18/h4-6,12-14,19H,7-10H2,1-3H3 |
InChI-Schlüssel |
ZIOXQGIHIRUNLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CC(O1)C)CC(COC2=CC(=C(C=C2)Cl)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.